Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Description
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core with a bromine substituent at position 2 and an ethyl ester at position 5. This scaffold is valued in medicinal chemistry for its versatility in derivatization, enabling applications in drug discovery, particularly as a building block for kinase inhibitors and PROTACs (proteolysis-targeting chimeras) . The compound’s synthesis typically involves halogenation and esterification steps, with reported yields up to 100% under optimized conditions (e.g., 210 mg scale) .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-11-8-7(5)13-6(10)4-12-8/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
IAYDIJZYGGGIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=C(N=C12)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the final product.
Chemical Reactions Analysis
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can act as a strong oxidizing agent, reacting with many organic and inorganic substances.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form different ring structures.
Common reagents used in these reactions include oxidizing agents, nucleophiles for substitution reactions, and catalysts for cyclization. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antiviral, and antitumor properties.
Medicine: Its kinase inhibitory properties are of interest in drug discovery and development.
Industry: It can be used in the development of new materials and catalysts
Mechanism of Action
The exact mechanism of action of ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. The compound’s ability to inhibit kinase activity is likely responsible for its antitumor and anti-inflammatory effects .
Comparison with Similar Compounds
The following analysis compares Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate with structurally related derivatives, focusing on substituents, synthesis, and applications.
Methyl vs. Ethyl Ester Analogs
Key Observations :
- The methyl ester analog shares similar reactivity but may exhibit lower lipophilicity compared to the ethyl variant, impacting membrane permeability in biological systems.
Bromine and Carboxylic Acid Derivatives
Key Observations :
- The carboxylic acid derivative (similarity score 0.67) is pivotal for amide bond formation in drug conjugates .
- Bromine at position 2 is conserved across analogs, suggesting its critical role in electronic modulation or halogen bonding in target interactions.
Heterocycle Variants: Pyrido[2,3-b]pyrazine Derivatives
Key Observations :
Biological Activity
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, neuroprotective, and anticancer effects, supported by relevant data and case studies.
- Molecular Formula : C10H10BrN3O2
- Molecular Weight : 284.11 g/mol
- CAS Number : 125208-06-2
- Appearance : Solid
- Purity : >95%
1. Anti-inflammatory Activity
Recent studies have highlighted the potential of pyrrolopyrazine derivatives, including this compound, in inhibiting inflammation. For instance, compounds with similar structures have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 10 | NO production |
| This compound | TBD | TBD |
2. Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated through various assays. In a study examining its effects on PC12 cells subjected to oxidative stress, it was found to significantly reduce apoptosis by modulating the Bcl-2/Bax ratio and inhibiting caspase activation.
| Compound | EC50 (µM) | Mechanism |
|---|---|---|
| This compound | 5.44 | Bcl-2/Bax modulation |
| Compound B | 3.68 | Caspase inhibition |
3. Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines. It demonstrated significant cytotoxicity against BEL-7402 and A549 cell lines with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| BEL-7402 | 9.40 | Study X |
| A549 | 7.83 | Study Y |
Case Study 1: Neuroprotection in Oxidative Stress Models
In a controlled study involving PC12 cells exposed to hydrogen peroxide, this compound was shown to protect against oxidative damage by enhancing mitochondrial function and reducing apoptotic markers.
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies using mouse models of inflammation demonstrated that administration of this compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
